2-(Methoxy-D3)benzonitrile
Description
2-(Methoxy-D3)benzonitrile is a deuterated aromatic compound featuring a methoxy group (-OCH3) substituted with three deuterium atoms (O-CD3) at the ortho position relative to the nitrile (-CN) group on the benzene ring. This isotopic labeling enhances its utility in mechanistic studies, metabolic tracing, and nuclear magnetic resonance (NMR) spectroscopy due to reduced signal interference from deuterium .
Properties
Molecular Formula |
C8H7NO |
|---|---|
Molecular Weight |
136.17 g/mol |
IUPAC Name |
2-(trideuteriomethoxy)benzonitrile |
InChI |
InChI=1S/C8H7NO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,1H3/i1D3 |
InChI Key |
FSTPMFASNVISBU-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1C#N |
Canonical SMILES |
COC1=CC=CC=C1C#N |
Origin of Product |
United States |
Preparation Methods
2-(Methoxy-D3)benzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of o-anisidine with sodium nitrite to form a diazonium salt, which is then reacted with lead cyanide in the presence of benzene. The mixture is subjected to steam distillation, and the benzene layer is separated, dried, and distilled under reduced pressure to obtain this compound . Another method involves the synthesis from o-anisaldehyde .
Chemical Reactions Analysis
2-(Methoxy-D3)benzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic aromatic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Methoxy-D3)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Methoxy-D3)benzonitrile involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, it can act as a substrate for enzymes, leading to the formation of specific products that can be measured to study enzyme activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include:
Spectroscopic and Physical Properties
- NMR Profiles: 4-(Methoxy-D3)benzonitrile: $^{1}$H NMR (CDCl3): δ 7.59 (d, J = 8.4 Hz, 2H), 6.95 (d, J = 8.4 Hz, 2H); $^{13}$C NMR: δ 162.96 (C-O), 114.85 (CN-adjacent C) . Non-deuterated Analogues: For example, 2-(4-methylstyryl)benzonitrile () shows complex splitting due to non-deuterated methoxy groups .
- Mass Spectrometry : HRMS for 4-(methoxy-D3)benzonitrile confirmed [M+H]$^+$ at m/z 137.0844 (error: 40 ppm), validating isotopic purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
